molecular formula C11H7N3OS B177955 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde CAS No. 139359-78-7

6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde

Cat. No.: B177955
CAS No.: 139359-78-7
M. Wt: 229.26 g/mol
InChI Key: HQEJRIFSGSSUOR-UHFFFAOYSA-N
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Description

6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines a pyridine ring, an imidazole ring, and a thiazole ring, making it a versatile scaffold for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-1-(pyridin-2-yl)ethanone with 4-bromo-1,3-thiazol-2-amine in ethanol under reflux conditions . The resulting intermediate undergoes further cyclization to form the desired imidazo[2,1-b]thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For instance, a three-reactor multistage system can be employed, where the initial reaction of aminothiazole with 3-bromo-2-oxopropanoic acid is followed by dehydration using a carbodiimide-based system .

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carboxylic acid.

    Reduction: Formation of 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    6-(Pyridin-4-yl)imidazo[2,1-b]thiazole: Similar structure but with the pyridine ring attached at the 4-position.

    6-Phenylimidazo[2,1-b]thiazole: Features a phenyl group instead of a pyridine ring.

    Imidazo[2,1-b]thiazole derivatives: Various derivatives with different substituents on the imidazo[2,1-b]thiazole scaffold.

Uniqueness

6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its aldehyde group allows for further functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

6-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3OS/c15-7-9-10(8-3-1-2-4-12-8)13-11-14(9)5-6-16-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEJRIFSGSSUOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(N3C=CSC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396278
Record name 6-(Pyridin-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139359-78-7
Record name 6-(Pyridin-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde
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6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde
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6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde
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Reactant of Route 5
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Reactant of Route 6
6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde

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